molecular formula C22H23ClN2O4 B11324665 6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11324665
M. Wt: 414.9 g/mol
InChI Key: BZRICZVHHLOORB-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a furan ring, a piperidine ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and piperidine.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorine atom in the chromene core can be substituted with other nucleophiles, such as amines or thiols, using suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted chromene derivatives.

Scientific Research Applications

6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O4/c1-14-10-20-15(11-16(14)23)18(26)12-21(29-20)22(27)24-13-17(19-6-5-9-28-19)25-7-3-2-4-8-25/h5-6,9-12,17H,2-4,7-8,13H2,1H3,(H,24,27)

InChI Key

BZRICZVHHLOORB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCCC4

Origin of Product

United States

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